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Compound of Interest

Compound Name: cis-5-Octen-1-ol

Cat. No.: B1583737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-5-
Octen-1-ol, a key aliphatic alcohol of interest in various research and development

applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering a foundational dataset for compound

identification, purity assessment, and further investigation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of cis-5-Octen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

5.41 - 5.31 m H-5, H-6

3.64 t H-1

2.08 - 2.01 m H-4, H-7

1.59 - 1.52 m H-2

1.41 - 1.32 m H-3

1.30 (approx.) s (broad) -OH

0.97 t H-8

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

132.3 C-6

128.9 C-5

62.6 C-1

32.5 C-2

29.8 C-4

23.2 C-3

20.6 C-7

14.2 C-8

Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Absorption

~3330 (broad) O-H stretch

~3005 =C-H stretch

2929, 2859 C-H stretch (aliphatic)

1655 C=C stretch

1465 C-H bend

1058 C-O stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

128 Low [M]⁺ (Molecular Ion)

110 Moderate [M-H₂O]⁺

95 Moderate [C₇H₁₁]⁺

81 High [C₆H₉]⁺

68 High [C₅H₈]⁺

67 Very High [C₅H₇]⁺

55 High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: A solution of cis-5-Octen-1-ol (approximately 5-10 mg for ¹H NMR, 20-

50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, approximately 0.6-0.7 mL)

within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., Bruker, 400

MHz or higher).

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is utilized.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to

single lines for each unique carbon atom.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced

to the TMS signal.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond or zinc selenide crystal) is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to account for atmospheric and instrumental absorptions.

Sample Application: A small drop of neat cis-5-Octen-1-ol is placed directly onto the surface

of the ATR crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding 16 to 32

scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is

cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry

Sample Introduction: A dilute solution of cis-5-Octen-1-ol in a volatile solvent (e.g.,

dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that plots relative intensity versus m/z.
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Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if

present) and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as cis-5-Octen-1-ol.
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Spectroscopic analysis workflow for a chemical compound.

This guide provides foundational spectroscopic data and protocols for cis-5-Octen-1-ol.
Researchers are encouraged to adapt these methodologies to their specific instrumentation
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and experimental objectives. The provided data serves as a reliable reference for the

identification and characterization of this compound in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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